molecular formula C11H13N5O B13999460 N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide CAS No. 54385-57-8

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide

Cat. No.: B13999460
CAS No.: 54385-57-8
M. Wt: 231.25 g/mol
InChI Key: DRPMSHYNJFAMIP-UHFFFAOYSA-N
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Description

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of cyano groups at positions 4 and 5 of the pyrazole ring, a methyl group at position 1, and a 2,2-dimethylpropanamide moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or sodium cyanide.

    Attachment of the 2,2-Dimethylpropanamide Moiety: The final step involves the acylation of the pyrazole ring with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate
  • 4,5-dicyano-1-methylpyrazole
  • 2,2-dimethylpropanamide derivatives

Uniqueness

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54385-57-8

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4,5-dicyano-1-methylpyrazol-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13N5O/c1-11(2,3)10(17)14-9-7(5-12)8(6-13)16(4)15-9/h1-4H3,(H,14,15,17)

InChI Key

DRPMSHYNJFAMIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN(C(=C1C#N)C#N)C

Origin of Product

United States

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